molecular formula C6H8N2OS B11771494 1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one CAS No. 58509-71-0

1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one

Katalognummer: B11771494
CAS-Nummer: 58509-71-0
Molekulargewicht: 156.21 g/mol
InChI-Schlüssel: WUUFTWMNCUNWLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one is a heterocyclic compound that features a unique fusion of a thiopyran ring and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,5-diketones with hydrazine derivatives in the presence of a sulfur source. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant anticancer properties.

    Thieno[3,2-c]pyrazol-3-amine: Potent glycogen synthase kinase 3β inhibitor.

Uniqueness

1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one is unique due to its fused thiopyran-pyrazole structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

58509-71-0

Molekularformel

C6H8N2OS

Molekulargewicht

156.21 g/mol

IUPAC-Name

2,4,5,6-tetrahydro-1H-thiopyrano[2,3-c]pyrazol-3-one

InChI

InChI=1S/C6H8N2OS/c9-5-4-2-1-3-10-6(4)8-7-5/h1-3H2,(H2,7,8,9)

InChI-Schlüssel

WUUFTWMNCUNWLQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(NNC2=O)SC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.